

Chromium-51: A Comprehensive Technical Guide to its Radioisotopic Properties and Decay Scheme

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chromium-51**

Cat. No.: **B080572**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the radioisotope **Chromium-51** (⁵¹Cr), detailing its fundamental properties, decay characteristics, and established experimental applications. The information is presented to support its use in research and drug development, with a focus on quantitative data and detailed methodologies.

Core Properties of Chromium-51

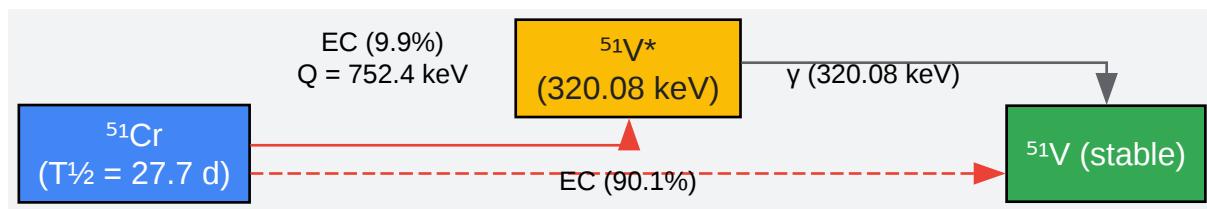
Chromium-51 is a synthetic radioisotope of chromium that finds significant application in biomedical research and clinical diagnostics.[\[1\]](#)[\[2\]](#) Its utility stems from its manageable half-life and the nature of its radioactive decay, which primarily involves electron capture. A summary of its key properties is presented in the table below.

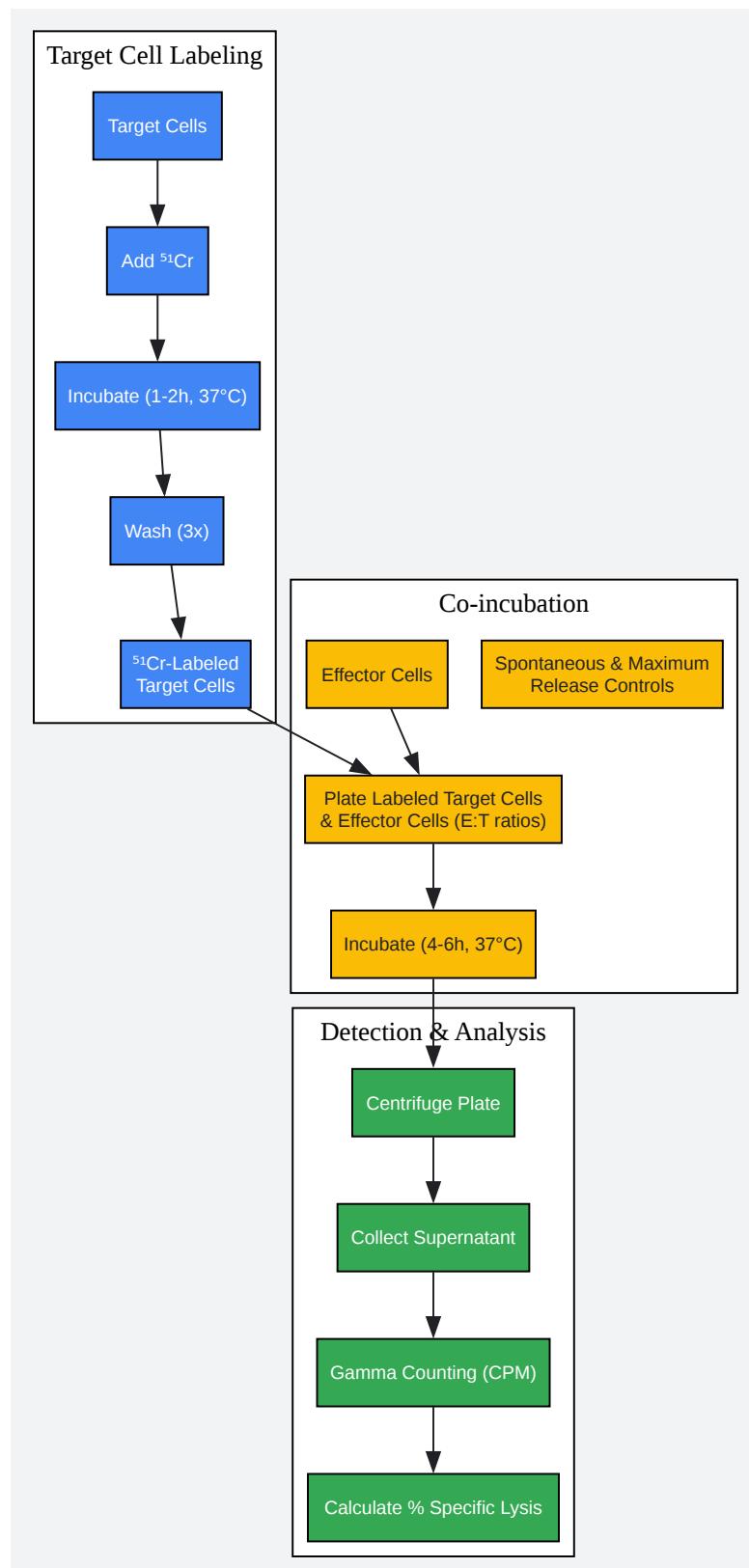
Property	Value
Half-Life	27.704 days[3]
Decay Mode	Electron Capture (100%)[3]
Parent Nuclide	⁵¹ Cr
Daughter Nuclide	⁵¹ V (Vanadium-51)[4]
Atomic Mass	50.944765 u[3]
Specific Activity	3.42 x 10 ¹⁵ Bq/g[5]
Spin and Parity	7/2-[3]

Radioactive Decay Scheme

Chromium-51 decays exclusively via electron capture to a stable daughter nuclide, Vanadium-51.[3][4] The decay process can proceed through two primary pathways:

- To the ground state of ⁵¹V: Approximately 90.1% of ⁵¹Cr atoms decay directly to the ground state of Vanadium-51.[6]
- To an excited state of ⁵¹V: The remaining 9.9% of decays lead to an excited isomeric state of Vanadium-51 (⁵¹m V) at an energy of 320.08 keV.[6] This excited state subsequently decays to the ground state by emitting a gamma-ray photon.


This decay process results in the emission of characteristic gamma and X-rays, which are crucial for its detection and application.


Emitted Radiations

The primary radiations emitted during the decay of **Chromium-51** are summarized in the table below.

Radiation Type	Energy (keV)	Abundance (%)
Gamma (γ)	320.08[3][7][8]	9.91[3]
X-ray (K α)	4.95	~22[7][9]
Auger Electrons	~4	~67[5]

The decay scheme of **Chromium-51** can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A long-term 51chromium assay for in vitro cell-mediated tumor immunity. Correlation with simultaneously performed microplate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]
- 3. revvity.com [revvity.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Measuring Post-transfusion Recovery and Survival of Red Blood Cells: Strengths and Weaknesses of Chromium-51 Labeling and Alternative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Chromium-51: A Comprehensive Technical Guide to its Radioisotopic Properties and Decay Scheme]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080572#chromium-51-radioisotope-properties-and-decay-scheme>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com